molecular formula C18H17N3O4 B11365664 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No.: B11365664
M. Wt: 339.3 g/mol
InChI Key: GPMFMOKGQYSMSU-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the ethoxyphenyl and methoxybenzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxybenzoic acid hydrazide with a suitable nitrile oxide can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dearylated products, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl and methoxybenzamide groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide stands out due to its unique combination of the oxadiazole ring and the ethoxyphenyl and methoxybenzamide groups. This combination imparts stability, versatility in chemical reactions, and potential bioactivity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C18H17N3O4/c1-3-24-14-9-7-12(8-10-14)16-17(21-25-20-16)19-18(22)13-5-4-6-15(11-13)23-2/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

GPMFMOKGQYSMSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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